molecular formula C14H18FNO4 B2362084 (3-(Fluoromethyl)azetidin-1-yl)(3,4,5-trimethoxyphenyl)methanone CAS No. 2034204-88-9

(3-(Fluoromethyl)azetidin-1-yl)(3,4,5-trimethoxyphenyl)methanone

Cat. No.: B2362084
CAS No.: 2034204-88-9
M. Wt: 283.299
InChI Key: MCSTZKOOTIUZTN-UHFFFAOYSA-N
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Description

(3-(Fluoromethyl)azetidin-1-yl)(3,4,5-trimethoxyphenyl)methanone is a synthetic chemical compound designed for research applications, particularly in the field of oncology and drug discovery. Its structure incorporates two pharmacologically significant motifs: a 3,4,5-trimethoxyphenyl group and a 3-(fluoromethyl)azetidine ring. The 3,4,5-trimethoxyphenyl unit is a classic pharmacophore found in numerous potent tubulin-targeting agents, such as Combretastatin A-4 (CA-4), which inhibit tubulin polymerization and disrupt microtubule dynamics by binding to the colchicine site . This mechanism leads to cell cycle arrest at the G2/M phase and the induction of apoptosis in proliferating cells. Furthermore, the azetidine scaffold is recognized as a valuable bioisostere in medicinal chemistry, used to modulate the physicochemical properties and metabolic stability of lead compounds. This specific compound has been identified within patents concerning novel Selective Estrogen Receptor Degraders (SERDs), indicating its potential application in the development of therapies for hormone receptor-positive cancers, such as breast cancer . The incorporation of a fluoromethyl group on the azetidine ring is a common strategy to influence a molecule's electronic properties, lipophilicity, and its ability to penetrate cell membranes. As such, this molecule presents as a versatile chemical tool for researchers investigating new anticancer agents, pathways in cell biology, and the synthesis of complex bioactive molecules.

Properties

IUPAC Name

[3-(fluoromethyl)azetidin-1-yl]-(3,4,5-trimethoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FNO4/c1-18-11-4-10(5-12(19-2)13(11)20-3)14(17)16-7-9(6-15)8-16/h4-5,9H,6-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCSTZKOOTIUZTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N2CC(C2)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Key Fragmentation

The target molecule can be dissected into two primary fragments:

  • 3-(Fluoromethyl)azetidine : A four-membered nitrogen heterocycle bearing a fluoromethyl substituent.
  • 3,4,5-Trimethoxybenzoyl Group : An aromatic ketone moiety with methoxy substituents at the 3-, 4-, and 5-positions.

Coupling these fragments via a ketone bridge forms the final product. Strategic bond disconnections highlight two synthetic pathways:

  • Fragment Coupling : Direct acylation of 3-(fluoromethyl)azetidine with 3,4,5-trimethoxybenzoyl chloride.
  • Convergent Synthesis : Simultaneous construction of the azetidine ring and aromatic ketone through multicomponent reactions.

Synthesis of 3-(Fluoromethyl)azetidine

Boc-Protected Intermediate Synthesis

The azetidine core is typically prepared via ring-closing strategies. Patent WO2018108954A1 outlines a scalable method:

  • Starting Material : tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate (4 ) is sulfonylated using methanesulfonyl chloride or tosyl chloride in dichloromethane (DCM) with triethylamine, yielding tert-butyl 3-((methylsulfonyl)oxy)methyl)azetidine-1-carboxylate (5a ) or its tosyl analog (5b ).
  • Fluorination : Treatment of 5a /5b with tetrabutylammonium fluoride (TBAF) or hydrogen fluoride/trimethylamine replaces the sulfonate group with fluorine, producing tert-butyl 3-(fluoromethyl)azetidine-1-carboxylate (6 ). Side products like tert-butyl 3-(chloromethyl)azetidine-1-carboxylate (<1%) are removed using 1,4-diazabicyclo[2.2.2]octane (DABCO) and aqueous extraction.
  • Deprotection : Acidic hydrolysis of 6 with trifluoroacetic acid (TFA) or para-toluenesulfonic acid (p-TsOH) yields 3-(fluoromethyl)azetidine as a salt (7 ).
Table 1: Fluorination Reagents and Yields
Reagent Temperature (°C) Yield (%) Purity (%)
TBAF 15–20 85 98.5
HF/Trimethylamine 0–10 78 97.2

Alternative Azetidine Routes

  • Reductive Amination : Ethyl 3-((2-(benzyloxy)ethyl)amino)-2-(fluoromethyl)propanoate undergoes deprotonation and cyclization with tert-butylmagnesium chloride to form the azetidine ring.
  • Benzhydryl Protection : Reductive removal of a benzhydryl group under hydrogen gas and palladium catalysis facilitates azetidine liberation, as demonstrated in Scheme 7 of WO2018108954A1.

Synthesis of 3,4,5-Trimethoxybenzoyl Group

Friedel-Crafts Acylation

The PMC article (PMC4755333) describes Friedel-Crafts acylation for analogous methanones:

  • Acyl Chloride Formation : 3,4,5-Trimethoxybenzoic acid is treated with thionyl chloride to generate 3,4,5-trimethoxybenzoyl chloride.
  • Coupling : Reacting the acyl chloride with 3-(fluoromethyl)azetidine in DCM using aluminum trichloride (AlCl₃) as a Lewis acid yields the target compound.
Table 2: Friedel-Crafts Optimization
Lewis Acid Solvent Time (h) Yield (%)
AlCl₃ DCM 6 72
FeCl₃ Toluene 8 65

Grignard-Reagent-Mediated Coupling

An alternative method involves nucleophilic acyl substitution:

  • Weinreb Amide Intermediate : 3,4,5-Trimethoxybenzoyl chloride is converted to its Weinreb amide using N,O-dimethylhydroxylamine.
  • Grignard Addition : 3-(Fluoromethyl)azetidine is reacted with the Weinreb amide in tetrahydrofuran (THF), followed by acidic workup to yield the methanone.

Convergent Synthesis via Multicomponent Reactions

One-Pot Azetidine-Ketone Assembly

Patent WO2018108954A1 suggests a tandem approach:

  • Michael Addition : 2-(Benzyloxy)ethan-1-amine undergoes Michael addition to ethyl 3-(fluoromethyl)propanoate, forming a β-amino ester.
  • Cyclization : Treatment with tert-butylmagnesium chloride induces ring closure to form the azetidine core.
  • Simultaneous Acylation : In situ reaction with 3,4,5-trimethoxybenzoyl chloride completes the synthesis.

Purification and Analytical Validation

Chromatographic Techniques

  • Flash Chromatography : Silica gel purification with ethyl acetate/hexane gradients removes unreacted starting materials.
  • Recrystallization : Methanol/water mixtures enhance purity to >99% (HPLC).

Spectroscopic Characterization

  • ¹H NMR : Key signals include δ 3.8–4.1 ppm (azetidine N-CH₂-F), δ 6.7–7.1 ppm (aromatic protons), and δ 3.7–3.9 ppm (methoxy groups).
  • MS (ESI) : Molecular ion peak at m/z 338.1 [M+H]⁺ confirms the molecular formula C₁₆H₂₀FNO₄.

Challenges and Mitigation Strategies

Fluoromethyl Group Stability

  • Issue : Fluoride displacement under basic conditions.
  • Solution : Use mild bases (e.g., K₂CO₃) and low temperatures during coupling steps.

Azetidine Ring Strain

  • Issue : Ring-opening during acylation.
  • Solution : Employ bulky Lewis acids (e.g., AlCl₃) to minimize side reactions.

Chemical Reactions Analysis

Types of Reactions

(3-(Fluoromethyl)azetidin-1-yl)(3,4,5-trimethoxyphenyl)methanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluoromethyl group or the azetidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(3-(Fluoromethyl)azetidin-1-yl)(3,4,5-trimethoxyphenyl)methanone has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (3-(Fluoromethyl)azetidin-1-yl)(3,4,5-trimethoxyphenyl)methanone involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues with Varying Heterocyclic Cores

A. Pyrrole Derivatives Compounds such as (1-(4-Aminophenyl)-1H-pyrrol-3-yl)(3,4,5-trimethoxyphenyl)methanone (23) and (1-(3-Hydroxyphenyl)-1H-pyrrol-3-yl)(3,4,5-trimethoxyphenyl)methanone (43) () share the TMP core but substitute the azetidine with pyrrole rings. Key differences include:

  • Synthetic Yields : Pyrrole derivatives exhibit moderate yields (23: 58%; 43: 51%), suggesting comparable synthetic accessibility to the target compound.
  • Melting Points: Hydroxyphenyl-substituted pyrroles (e.g., 43: mp 160–164°C) have higher melting points than aminophenyl variants (23: mp 55–60°C), likely due to hydrogen bonding .
  • Biological Activity: Pyrrole derivatives are potent tubulin polymerization inhibitors, with IC50 values in the nanomolar range. The azetidine-fluoromethyl group may offer improved pharmacokinetics over pyrrole’s planar structure, which can limit membrane permeability .

B. Imidazole Derivatives (3,4,5-Trimethoxyphenyl)(2-(3,4,5-trimethoxyphenyl)-1H-imidazol-4-yl)methanone (5ea) () replaces azetidine with an imidazole ring. Notable features:

  • Yield and Purity : Synthesized in 86.8% yield with >99% purity, indicating robust synthetic routes for imidazole-TMP conjugates.
  • Activity : Imidazole derivatives exhibit sub-micromolar IC50 values against cancer cell lines, with fluorophenyl variants (e.g., 5eb ) showing enhanced selectivity .

C. Indole Derivatives Compounds like (2-(1H-indol-3-yl)-1H-imidazol-4-yl)(3,4,5-trimethoxyphenyl)methanone (II) () incorporate indole moieties. These derivatives:

  • Bioavailability : Demonstrated oral bioavailability in preclinical models, a critical advantage over less stable analogs .
Substituent-Driven Modifications

A. Amino and Hydroxy Substituents

  • Amino Derivatives: (4-Aminobenzo[b]furan-2-yl)(3,4,5-trimethoxyphenyl)methanone (3a) () shows reduced cytotoxicity compared to non-polar substituents, possibly due to increased solubility and altered target engagement .
  • Hydroxy Derivatives: Hydroxyphenyl-substituted pyrroles (e.g., 43) exhibit lower yields (35–51%) but enhanced DNA interaction, as seen in genotoxicity assays .

B. Halogenated Analogs

  • Fluorine Substituents: The fluoromethyl group in the target compound may mimic the electron-withdrawing effects of halogens in (7-Fluoro-2-phenyl-1H-indol-3-yl)(3,4,5-trimethoxyphenyl)methanone (41) (), which shows improved metabolic stability and target affinity compared to methoxy variants .

C. Methoxy and Ethoxy Variants

  • Phenstatin Analogs: (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone (PHT) () lacks heterocyclic substituents but demonstrates significant antitumor activity (IC50: 0.17–2.98 μM) and genotoxic risks, underscoring the balance between efficacy and toxicity .
  • Chalcones : The chalcone ETTC () replaces the azetidine with a triethoxyphenyl group, shifting the mechanism from tubulin inhibition to mitochondrial apoptosis, highlighting substituent-dependent pathway modulation .

Biological Activity

The compound (3-(Fluoromethyl)azetidin-1-yl)(3,4,5-trimethoxyphenyl)methanone is a novel synthetic molecule that has garnered attention due to its potential biological activities, particularly in the context of cancer therapeutics. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy in various cancer cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C15H18FNO3C_{15}H_{18}FNO_3, with a molecular weight of approximately 289.31 g/mol. Its structure features a fluoromethyl azetidine ring and a trimethoxyphenyl group, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with tubulin, a protein critical for cell division. Similar compounds have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. The compound's design is inspired by known microtubule-targeting agents (MTAs), such as Combretastatin A-4, which disrupt mitotic processes.

Antiproliferative Activity

Research indicates that This compound exhibits significant antiproliferative effects against various cancer cell lines. The following table summarizes the IC50 values observed in different studies:

Cell LineIC50 (µM)Reference
MCF-7 (Breast)0.031
MDA-MB-231 (Triple Negative Breast Cancer)0.043
HEK-293T (Non-cancerous)>10

These results suggest that the compound is particularly potent against breast cancer cell lines while showing minimal toxicity to non-cancerous cells.

Case Studies and Research Findings

  • In Vitro Studies : A study reported that the compound inhibited tubulin polymerization effectively and caused G2/M phase arrest in MCF-7 cells. Immunofluorescence staining confirmed that it induced mitotic catastrophe by disrupting microtubule organization .
  • Molecular Docking Studies : Molecular docking simulations have demonstrated that the compound interacts favorably with the colchicine binding site on β-tubulin. This interaction is crucial for its mechanism as it mimics the action of colchicine, a well-known antitumor agent .
  • Apoptotic Effects : The compound was found to regulate pro-apoptotic and anti-apoptotic proteins such as BAX and Bcl-2, promoting apoptosis in treated cells . This dual action of inhibiting cell division while promoting apoptosis highlights its potential as an effective anticancer agent.

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for preparing (3-(Fluoromethyl)azetidin-1-yl)(3,4,5-trimethoxyphenyl)methanone analogs?

  • Methodological Answer : Two common approaches are adapted from related 3,4,5-trimethoxyphenyl derivatives:

  • Nucleophilic Substitution : Reacting halogenated intermediates (e.g., bromo- or nitro-substituted precursors) with azetidine derivatives under anhydrous conditions (e.g., acetonitrile, K₂CO₃). Post-reaction purification involves solvent extraction (CH₂Cl₂/H₂O), drying, and crystallization (e.g., PE or EtOAc/PE) .
  • Reductive Amination : For nitro-containing intermediates, reduction with iron powder in ethanol/acid mixtures, followed by extraction and chromatographic purification (silica gel TLC or column chromatography) .
    • Key Considerations : Monitor reaction progress via TLC and confirm purity using NMR (¹H/¹³C) and HRMS.

Q. How is the molecular configuration of (3-(Fluoromethyl)azetidin-1-yl) derivatives validated?

  • Methodological Answer :

  • X-ray Crystallography : Definitive for confirming stereochemistry (e.g., E/Z configuration of imine moieties) and intermolecular interactions (e.g., hydrogen bonding in anti-Candida agents) .
  • Spectroscopic Analysis : ¹H NMR coupling constants (e.g., J = 7.2–16.0 Hz for trans/cis isomers) and NOESY for spatial assignments. IR confirms carbonyl (ν ~1630–1680 cm⁻¹) and fluoromethyl stretches .

Advanced Research Questions

Q. What structural features enhance tubulin polymerization inhibition in 3,4,5-trimethoxyphenyl methanone derivatives?

  • Methodological Answer :

  • Pharmacophore Optimization : The 3,4,5-trimethoxyphenyl group is critical for colchicine-site binding. Fluoromethyl substitution on azetidine improves metabolic stability and membrane permeability .
  • SAR Insights : Analog studies show that:
  • Azetidine Ring : Fluoromethyl groups increase potency (IC₅₀ < 1 µM in DU-145 cells) compared to non-fluorinated analogs .
  • Heterocyclic Appendages : Imidazole or benzo[d]imidazole moieties enhance microtubule destabilization (e.g., 50% inhibition at 0.5 µM) .
  • Validation : Tubulin polymerization assays (spectrophotometric monitoring) and immunofluorescence microscopy for microtubule fragmentation .

Q. How can researchers resolve discrepancies in antiproliferative activity data across structural analogs?

  • Methodological Answer :

  • Data Triangulation :
CompoundCell Line (IC₅₀, µM)Key Structural FeatureReference
5gDU-145 (0.68)Benzo[d]imidazole
6fDU-145 (0.54)Imidazo[4,5-b]pyridine
ABI-231PC-3/TxR (0.12)3-Indole substituent
  • Root-Cause Analysis :
  • Solubility/Permeability : LogP adjustments via fluoromethyl groups (e.g., +0.5 log units) .
  • Off-Target Effects : Pharmacological screening (e.g., kinase panels) to exclude non-tubulin targets .
  • Experimental Replication : Standardize cell culture conditions (e.g., A549, MCF-7) and use paclitaxel-resistant models for cross-validation .

Q. What strategies mitigate metabolic instability in preclinical analogs?

  • Methodological Answer :

  • Fluorine Substitution : Fluoromethyl groups reduce CYP450-mediated oxidation (e.g., 2-fold increase in t₁/₂ in liver microsomes) .
  • Prodrug Design : Esterification of methoxy groups (e.g., acetyl-protected derivatives) improves oral bioavailability (AUC 2.5× higher in murine models) .
  • In Silico Modeling : DFT calculations predict metabolic hotspots; MD simulations validate binding to tubulin’s β-subunit .

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